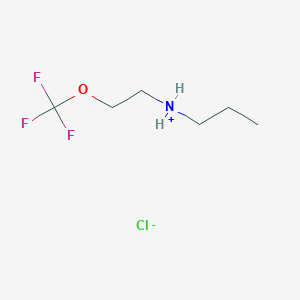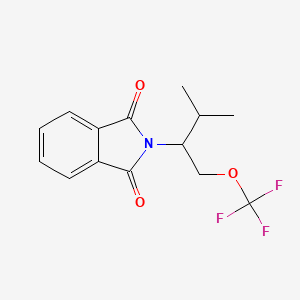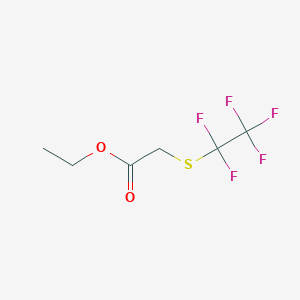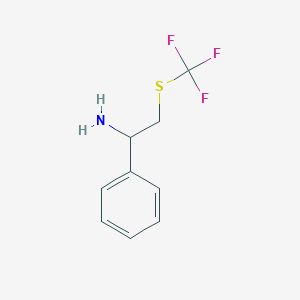
Propyl-(2-trifluoromethoxy-ethyl)-ammonium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl-(2-trifluoromethoxy-ethyl)-ammonium;chloride is a chemical compound that features a trifluoromethoxy group attached to an ethyl chain, which is further connected to a propyl-ammonium moiety. This compound is of interest due to its unique chemical properties imparted by the trifluoromethoxy group, which is known for its high electronegativity and lipophilicity.
Mecanismo De Acción
Target of Action
It is known that fluorinated compounds, including those with a trifluoromethoxy group, are frequently used in pharmaceutical research and have found increased utility as substituents in bioactive compounds .
Mode of Action
The trifluoromethoxy group is known to confer increased stability and lipophilicity, in addition to its high electronegativity . This suggests that the compound may interact with its targets in a way that enhances the stability and lipophilicity of the resulting complex.
Biochemical Pathways
Fluorinated compounds are known to play a significant role in various biochemical processes, suggesting that this compound may also interact with multiple pathways .
Pharmacokinetics
The presence of the trifluoromethoxy group, known for its stability and lipophilicity, may influence the compound’s pharmacokinetic properties, potentially enhancing its bioavailability .
Result of Action
Given the known properties of the trifluoromethoxy group, it is plausible that the compound could induce changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Propyl-(2-trifluoromethoxy-ethyl)-ammonium chloride .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propyl-(2-trifluoromethoxy-ethyl)-ammonium;chloride typically involves the introduction of the trifluoromethoxy group into the molecule. One common method is the nucleophilic substitution of a halogenated precursor with a trifluoromethoxy group. This can be achieved using reagents such as antimony trifluoride or hydrogen fluoride under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent synthesis. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and the use of catalysts to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Propyl-(2-trifluoromethoxy-ethyl)-ammonium;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Propyl-(2-trifluoromethoxy-ethyl)-ammonium;chloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
- Propyl-(2-methoxy-ethyl)-ammonium;chloride
- Propyl-(2-ethoxy-ethyl)-ammonium;chloride
- Propyl-(2-trifluoroethyl)-ammonium;chloride
Uniqueness
Propyl-(2-trifluoromethoxy-ethyl)-ammonium;chloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group increases the compound’s stability, lipophilicity, and electronegativity compared to similar compounds with different substituents.
Propiedades
IUPAC Name |
propyl-[2-(trifluoromethoxy)ethyl]azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3NO.ClH/c1-2-3-10-4-5-11-6(7,8)9;/h10H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEZZDRSXXRIMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[NH2+]CCOC(F)(F)F.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1,2,4,5-Tetrafluoro-3,6-bis[2-[4-(methoxymethoxy)phenyl]ethynyl]benzene](/img/structure/B6351478.png)



